REACTION_CXSMILES
|
[O:1]=[C:2]([NH:8][C:9]1[CH2:14][CH2:13][CH2:12][CH2:11][C:10]=1[C:15]([O:17]CC)=O)[CH2:3][C:4]([O:6][CH3:7])=[O:5].O=C(NC1CCCCC=1C(OC)=O)CC(OC)=O>>[OH:17][C:15]1[C:10]2[CH2:11][CH2:12][CH2:13][CH2:14][C:9]=2[NH:8][C:2](=[O:1])[C:3]=1[C:4]([O:6][CH3:7])=[O:5]
|
Name
|
methyl 3-oxo-3-[(2-ethoxycarbonylcyclohexen-1-yl)amino]propanoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C(CC(=O)OC)NC1=C(CCCC1)C(=O)OCC
|
Name
|
methyl 3-oxo-3-[(2-methoxycarbonylcyclohexen-1-yl)amino]propanoate
|
Quantity
|
43.2 g
|
Type
|
reactant
|
Smiles
|
O=C(CC(=O)OC)NC1=C(CCCC1)C(=O)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C(NC=2CCCCC12)=O)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |